1-Azido-4-hydroxybutan-2-one
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Overview
Description
1-Azido-4-hydroxybutan-2-one is an organic compound with the molecular formula C4H7N3O2 It is characterized by the presence of an azido group (-N3) and a hydroxy group (-OH) attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-hydroxybutan-2-one can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybutan-2-one with sodium azide (NaN3) under suitable conditions. The reaction typically requires a solvent such as ethyl acetate or tetrahydrofuran (THF) and may be catalyzed by a base or acid to facilitate the azide substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors or batch processes depending on the scale and desired output.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), ethyl acetate, THF.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper (I) catalysts.
Major Products:
Substitution: Various azido-substituted derivatives.
Reduction: 1-Amino-4-hydroxybutan-2-one.
Cycloaddition: 1,2,3-Triazoles.
Scientific Research Applications
1-Azido-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles and triazoles.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-azido-4-hydroxybutan-2-one primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparison with Similar Compounds
1-Azido-2-propanone: Similar structure but with a shorter carbon chain.
4-Azidobutan-2-one: Lacks the hydroxy group.
1-Azido-3-hydroxypropan-2-one: Similar structure but with a different position of the hydroxy group.
Uniqueness: 1-Azido-4-hydroxybutan-2-one is unique due to the presence of both an azido group and a hydroxy group on the same molecule, providing a versatile platform for various chemical transformations. This dual functionality allows for a wide range of applications in synthesis and research .
Properties
IUPAC Name |
1-azido-4-hydroxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c5-7-6-3-4(9)1-2-8/h8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYYZSAMCGNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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